molecular formula C5H7N3O B13105038 6-Amino-3-methylpyrazin-2(1H)-one

6-Amino-3-methylpyrazin-2(1H)-one

Cat. No.: B13105038
M. Wt: 125.13 g/mol
InChI Key: RXXOHYITIQTNAU-UHFFFAOYSA-N
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Description

6-Amino-3-methylpyrazin-2(1H)-one is a heterocyclic organic compound that contains a pyrazine ring with an amino group at the 6th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methylpyrazin-2(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-methylpyrazine-2-carboxylic acid with ammonia or an amine source can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and catalysts can be optimized to improve yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using cost-effective and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while substitution reactions can lead to a wide range of functionalized pyrazine derivatives.

Scientific Research Applications

6-Amino-3-methylpyrazin-2(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-Amino-3-methylpyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-3-methylpyrazine: Lacks the carbonyl group at the 2nd position.

    3-Methylpyrazin-2(1H)-one: Lacks the amino group at the 6th position.

    6-Aminopyrazin-2(1H)-one: Lacks the methyl group at the 3rd position.

Uniqueness

6-Amino-3-methylpyrazin-2(1H)-one is unique due to the presence of both the amino and methyl groups on the pyrazine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds.

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

6-amino-3-methyl-1H-pyrazin-2-one

InChI

InChI=1S/C5H7N3O/c1-3-5(9)8-4(6)2-7-3/h2H,1H3,(H3,6,8,9)

InChI Key

RXXOHYITIQTNAU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(NC1=O)N

Origin of Product

United States

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